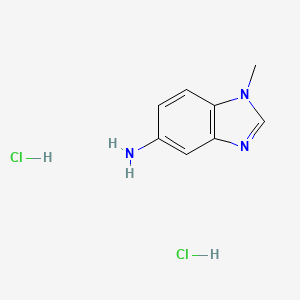

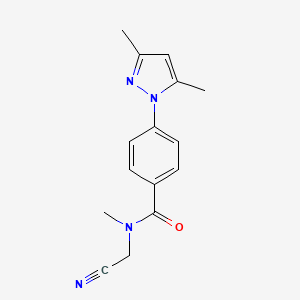

![molecular formula C22H23NO3 B2669680 1'-(2-(m-Tolyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887467-60-9](/img/structure/B2669680.png)

1'-(2-(m-Tolyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1’-(2-(m-Tolyl)acetyl)spiro[chroman-2,4’-piperidin]-4-one” is a complex organic molecule. It contains a spirocyclic structure, which is characterized by two rings sharing a single atom . The molecule also contains a tolyl group, which is a functional group related to toluene .

Synthesis Analysis

The synthesis of spirocyclic compounds, such as the one , is a significant area of research in organic chemistry. The synthesis of a novel spiro[1-benzofuran-2,4’-piperidin]-3-one scaffold has been achieved in five steps with an overall yield of 47% . Protodeboronation of alkyl boronic esters is another method that has been reported .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the spirocyclic structure and the tolyl group. Spirocyclic compounds are inherently three-dimensional, which allows them to project functionalities in all three dimensions .Chemical Reactions Analysis

Spirocyclic compounds, including the one , can undergo a variety of chemical reactions. These include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Wissenschaftliche Forschungsanwendungen

Acetyl-CoA Carboxylase Inhibitors

Spiro[chroman-2,4'-piperidin]-4-one derivatives have been designed, synthesized, and evaluated for their ability to inhibit acetyl-CoA carboxylase (ACC) in vitro. Compounds within this class have shown inhibitory activity in the low nanomolar range, indicating potential applications in the treatment of metabolic disorders such as obesity and diabetes through the regulation of lipid metabolism. One compound in particular was noted for its ability to reduce the respiratory quotient in mice, suggesting an increase in whole body fat oxidation even under a high carbohydrate diet, thus highlighting its potential therapeutic utility (Shinde et al., 2009).

Pharmacophore in Medicinal Chemistry

The spiro[chromane-2,4'-piperidine]-4(3H)-one framework serves as a crucial pharmacophore in medicinal chemistry, being a key structural component in numerous drugs, drug candidates, and biochemical reagents. Recent advances in the synthesis of spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds demonstrate significant biological relevance, offering prospects for the development of new biologically active substances. This structural motif has been associated with diverse biological activities, emphasizing its potential utility in drug discovery and development (Ghatpande et al., 2020).

Histone Deacetylase (HDAC) Inhibitors

Spiro[chromane-2,4'-piperidine] derivatives have been identified as novel histone deacetylase (HDAC) inhibitors, showcasing significant in vitro antiproliferative activities and improved in vivo pharmacokinetic profiles. These compounds have shown the potential for superior antitumor activity in preclinical models, indicating their relevance in the development of new anticancer therapies. The structural modifications of these compounds have been studied extensively to enhance their HDAC inhibitory activities, antiproliferative effects, and pharmacokinetic properties, underscoring their therapeutic potential (Thaler et al., 2012).

Anti-Microbial Agents

Novel N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogues have been synthesized, demonstrating excellent anti-fungal and anti-microbial activities. These compounds exhibited promising docking integrations, suggesting their potential as potent anti-microbial agents. The synthesis method developed for these compounds highlights an efficient approach for generating novel spiro[chromane-2,4′-piperidin]-4(3H)-one derivatives with significant biological activities (Ghatpande et al., 2021).

Zukünftige Richtungen

The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as the compound , is an important task of modern organic chemistry . Furthermore, spirocyclic compounds have shown significant potential in drug design due to their promising biological activity . Therefore, future research could focus on exploring the therapeutic potential of this compound and similar structures.

Eigenschaften

IUPAC Name |

1'-[2-(3-methylphenyl)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-16-5-4-6-17(13-16)14-21(25)23-11-9-22(10-12-23)15-19(24)18-7-2-3-8-20(18)26-22/h2-8,13H,9-12,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLUDLRRWHBDEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2669598.png)

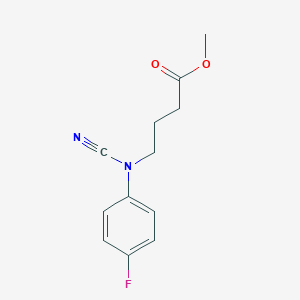

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2669601.png)

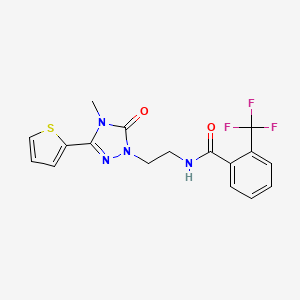

![N-(2-fluorobenzyl)-N'-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]ethanediamide](/img/structure/B2669611.png)

![8-ethoxy-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2669612.png)

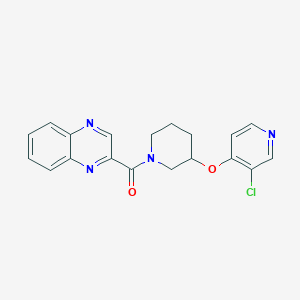

![6-(4-Fluorophenyl)-2-[[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2669613.png)

![N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide](/img/no-structure.png)